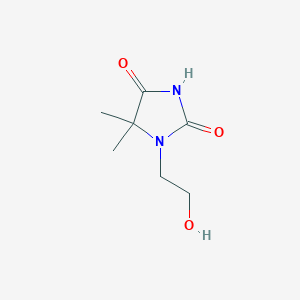
3-amino-1H-pyrrole-2-carboxylic Acid
Descripción general
Descripción
3-amino-1H-pyrrole-2-carboxylic Acid is a pyrrole carboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It is one of two monocarboxylic acids of pyrrole .
Synthesis Analysis
The synthesis of pyrroles can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrroles can be analyzed using infrared (IR) spectra and 1H-NMR spectra. The N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 .Chemical Reactions Analysis
The chemical reactions involving pyrroles can be quite complex. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another reaction involves the use of ruthenium-based pincer-type catalysts which enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrroles can be determined using various spectroscopic techniques. For instance, 1H-NMR spectra of all the derivatives showed the N-H proton of the pyrrole ring as a singlet (s) between 7.45 and 11.30 ppm, -OCH 3 protons resonated as a singlet in the 3.80–3.92 ppm range, while other aromatic protons appeared in the expected region between 6.56 and 8.60 ppm .Aplicaciones Científicas De Investigación
Synthesis of Peptidomimetic Constrained Scaffolds
A study by Alongi, Minetto, and Taddei (2005) discusses the synthesis of a new family of pyrrole-based amino acids, including derivatives of 3-amino-1H-pyrrole-2-carboxylic acid. These compounds are notable for their role in preparing constrained oligopeptides, which are significant in the field of peptidomimetic chemistry (Alongi, Minetto, & Taddei, 2005).
Molecular Diversity in Chemical Reactions
Chen, Sun, Xie, and Yan (2016) explored the use of secondary α-amino acids, including 3-amino-1H-pyrrole-2-carboxylic acid, in a one-pot three-component reaction. This process yielded various functionalized pyrrolo derivatives, demonstrating the versatility of these amino acids in creating diverse molecular structures (Chen, Sun, Xie, & Yan, 2016).
Water-Soluble Receptors in Molecular Recognition
Verdejo, Gil-Ramírez, and Ballester (2009) developed water-soluble receptors by incorporating amino groups, including those from pyrrole-2-carboxylic acids, into calix[4]pyrrole structures. These receptors effectively bind aromatic N-oxides in water, illustrating the potential of these compounds in molecular recognition applications (Verdejo, Gil-Ramírez, & Ballester, 2009).
New Synthesis Methods
Marcotte and Lubell (2002) developed new synthesis methods for 4-amino-1H-pyrrole-2-carboxylic acid derivatives. Their work highlights the evolving techniques in synthesizing pyrrole derivatives, which are crucial in various chemical applications (Marcotte & Lubell, 2002).
Pyrrole Derivatives in Ligand Chemistry
Altman, Anderson, and Buchwald (2008) investigated the use of pyrrole-2-carboxylic acid as an effective ligand in Cu-catalyzed reactions. Their research demonstrates the utility of pyrrole derivatives in enhancing the efficiency of certain chemical reactions, especially in the field of ligand chemistry (Altman, Anderson, & Buchwald, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSDWRZRAMFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363569 | |
| Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
885951-53-1 | |
| Record name | 3-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)





